molecular formula C25H27N5O3S B2407170 N-(2,6-diethylphenyl)-2-(7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide CAS No. 1105207-79-1

N-(2,6-diethylphenyl)-2-(7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide

Cat. No.: B2407170
CAS No.: 1105207-79-1
M. Wt: 477.58
InChI Key: KKLLHKYPYVLGLT-UHFFFAOYSA-N
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Description

The compound N-(2,6-diethylphenyl)-2-(7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a structurally complex molecule featuring a thiazolo[4,5-d]pyridazin core substituted with a furan-2-yl group at position 7, a pyrrolidin-1-yl moiety at position 2, and an acetamide-linked 2,6-diethylphenyl group. The molecule’s design integrates heterocyclic systems (thiazole, pyridazine, furan) and a flexible pyrrolidine ring, which are common in bioactive compounds targeting enzymes or receptors .

Properties

IUPAC Name

N-(2,6-diethylphenyl)-2-[7-(furan-2-yl)-4-oxo-2-pyrrolidin-1-yl-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N5O3S/c1-3-16-9-7-10-17(4-2)20(16)26-19(31)15-30-24(32)22-23(21(28-30)18-11-8-14-33-18)34-25(27-22)29-12-5-6-13-29/h7-11,14H,3-6,12-13,15H2,1-2H3,(H,26,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKLLHKYPYVLGLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)CC)NC(=O)CN2C(=O)C3=C(C(=N2)C4=CC=CO4)SC(=N3)N5CCCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

477.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,6-diethylphenyl)-2-(7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide typically involves multi-step organic reactions. The process may start with the preparation of the thiazolopyridazine core, followed by the introduction of the furan and pyrrolidine moieties, and finally the acetamide group. Common reagents used in these steps include thionyl chloride, furan-2-carboxylic acid, and pyrrolidine, under conditions such as reflux or catalytic amounts of acids or bases.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,6-diethylphenyl)-2-(7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of carbonyl groups to alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions on the aromatic ring or heterocyclic core.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles such as halides or amines. Reaction conditions may vary from mild to harsh, depending on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and interactions.

    Medicine: Potential therapeutic agent for diseases due to its biological activity.

    Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of N-(2,6-diethylphenyl)-2-(7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide would involve its interaction with specific molecular targets, such as enzymes or receptors. This interaction could modulate biological pathways, leading to therapeutic effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

N-(2,6-Dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide (Oxadixyl)

  • Structure: Acetamide backbone with a 2,6-dimethylphenyl group and an oxazolidinone ring.
  • Use : Fungicide against Phytophthora and Pythium spp. in crops.
  • Comparison: Unlike the target compound’s thiazolo-pyridazin core, oxadixyl employs an oxazolidinone ring for steric flexibility and hydrogen bonding. The 2,6-dimethylphenyl group in oxadixyl parallels the 2,6-diethylphenyl group in the target compound, suggesting hydrophobic interactions in target binding .

N-(2,6-Difluorophenyl)-5-methyl(1,2,4)triazolo(1,5-a)pyrimidine-2-sulfonamide (Flumetsulam)

  • Structure : Triazolo-pyrimidine scaffold with a sulfonamide linker and fluorinated phenyl group.
  • Use : Herbicide inhibiting acetolactate synthase (ALS) in weeds.
  • Comparison : The triazolo-pyrimidine system in flumetsulam shares a fused heterocyclic design with the target’s thiazolo-pyridazin core. Fluorine substitution enhances bioavailability, whereas the target compound’s furan and pyrrolidine groups may confer distinct solubility or metabolic stability .

N-(2-(3,5-Dimethylphenoxy)-1-methylethyl)-6-(1-fluoro-1-methylethyl)-1,3,5-triazine-2,4-diamine (Triaziflam)

  • Structure: Triazine core with fluoroalkyl and phenoxy-ethylamine substituents.
  • Use : Herbicide targeting photosynthetic electron transport.
  • Comparison: Triaziflam’s triazine ring contrasts with the target’s thiazolo-pyridazin system, but both incorporate alkyl-substituted aromatic groups (diethylphenyl vs. dimethylphenoxy) for hydrophobic anchoring. The fluorine in triaziflam may enhance membrane permeability, a feature absent in the target compound .

Research Implications and Limitations

The comparison highlights that:

  • Heterocyclic Diversity : The target compound’s thiazolo-pyridazin core is distinct from triazolo-pyrimidine (flumetsulam) or triazine (triaziflam) systems, which are associated with herbicide activity. Its furan and pyrrolidine groups may offer unique electronic or steric properties.
  • Modern computational modeling (e.g., molecular docking) or enzymatic assays are needed to validate hypothesized mechanisms.

Biological Activity

N-(2,6-diethylphenyl)-2-(7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide is a complex organic compound with potential biological activities. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C25H27N5O2S2C_{25}H_{27}N_{5}O_{2}S_{2}, with a molecular weight of 493.6 g/mol. The compound features a thiazole moiety, which is known for its diverse biological activities.

Antitumor Activity

Research indicates that compounds containing thiazole rings exhibit significant antitumor properties. For instance, thiazole derivatives have shown cytotoxic effects against various cancer cell lines. A study demonstrated that certain thiazole-integrated compounds had IC50 values below those of standard chemotherapeutics like doxorubicin, indicating their potential as effective anticancer agents .

Table 1: Antitumor Activity of Thiazole Derivatives

Compound IDCell Line TestedIC50 (µg/mL)Reference
Compound 9HT291.61 ± 1.92
Compound 10A-4311.98 ± 1.22

Anticonvulsant Activity

Several studies have explored the anticonvulsant properties of thiazole-containing compounds. A specific derivative demonstrated high efficacy in inhibiting seizures in animal models, suggesting that the structural features of these compounds contribute significantly to their anticonvulsant activity .

Antibacterial Activity

Thiazole derivatives have also been evaluated for their antibacterial properties. One study reported that certain thiazole compounds effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to conventional antibiotics .

Table 2: Antibacterial Activity of Thiazole Compounds

Compound IDBacterial StrainMIC (µg/mL)Reference
Compound AStaphylococcus aureus31.25
Compound BEscherichia coli15.75

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Enzymatic Pathways : The compound may inhibit specific enzymes involved in tumor growth and proliferation.
  • Interaction with Cellular Targets : Molecular dynamics simulations suggest that these compounds interact with cellular proteins through hydrophobic contacts and hydrogen bonding, affecting cellular signaling pathways.
  • Modulation of Ion Channels : Some derivatives have been shown to modulate ion channels associated with seizure activity, providing a mechanism for their anticonvulsant effects.

Study on Antitumor Efficacy

In a recent study published in MDPI, researchers synthesized a series of thiazole derivatives and evaluated their antitumor activity against multiple cancer cell lines. The findings indicated that modifications to the thiazole structure significantly influenced cytotoxicity, with some compounds exhibiting superior efficacy compared to established chemotherapeutics .

Evaluation of Antibacterial Properties

Another research effort focused on synthesizing novel thiazole derivatives and testing their antibacterial activity against various pathogens. The results highlighted the importance of specific functional groups in enhancing antibacterial efficacy, leading to the identification of promising candidates for further development .

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing N-(2,6-diethylphenyl)-2-(7-(furan-2-yl)-4-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide?

  • Methodological Answer : The synthesis involves multi-step reactions:

Thiazolo[4,5-d]pyridazinone Core Formation : Cyclization of precursors (e.g., thiourea derivatives) using phosphorus pentasulfide under reflux (80–100°C) to form the thiazole ring .

Acetamide Coupling : Reaction of the core with activated esters (e.g., chloroacetamide derivatives) in polar aprotic solvents (e.g., DMF) at room temperature .

Functionalization : Introducing the pyrrolidin-1-yl group via nucleophilic substitution or palladium-catalyzed cross-coupling .
Key Tools : Monitor reaction progress via TLC/HPLC; purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradients) .

Q. How is structural characterization performed for this compound?

  • Methodological Answer : Use a combination of:

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR to confirm substituent positions (e.g., diethylphenyl protons at δ 1.2–1.4 ppm, furan protons at δ 6.3–7.4 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+H]+^+ ~550–600 Da) .
  • X-ray Crystallography : For unambiguous confirmation of the thiazolo-pyridazinone core geometry (if single crystals are obtainable) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically investigated for this compound?

  • Methodological Answer :

  • Substituent Variation : Synthesize analogs with modified groups (e.g., replacing diethylphenyl with fluorophenyl or methoxyphenyl) and compare bioactivity .
  • In Vitro Assays : Test inhibition of kinases (e.g., EGFR, VEGFR) using fluorescence polarization assays. For example, analogs with pyrrolidin-1-yl groups showed 10–50 nM IC50_{50} against kinases in related studies .
  • Computational Docking : Use AutoDock Vina to model interactions with target proteins (e.g., ATP-binding pockets) .

Q. What strategies optimize reaction yields for introducing the pyrrolidin-1-yl group?

  • Methodological Answer :

  • Catalyst Screening : Test Pd(PPh3_3)4_4 vs. CuI/ligand systems for Buchwald-Hartwig amination .
  • Solvent Optimization : Use DMSO or toluene at 80–110°C; higher temperatures improve kinetics but may degrade sensitive moieties .
  • Design of Experiments (DoE) : Apply factorial design to variables (temperature, catalyst loading, solvent ratio) for yield maximization .

Q. How can contradictory bioactivity data across studies be resolved?

  • Methodological Answer :

  • Assay Standardization : Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and incubation times .
  • Purity Analysis : Use HPLC (C18 column, acetonitrile/water gradient) to confirm >95% purity; impurities >2% can skew IC50_{50} values .
  • Meta-Analysis : Compare data from structurally similar compounds (e.g., morpholino vs. pyrrolidinyl analogs) to identify substituent-specific trends .

Q. What mechanistic hypotheses explain its potential kinase inhibition?

  • Methodological Answer :

  • Enzyme Kinetics : Perform time-dependent inhibition assays; if KiK_i decreases with pre-incubation, it suggests covalent binding .
  • Competitive Binding : Use SPR to measure binding affinity to kinase ATP pockets (e.g., KD_D < 100 nM for VEGFR2 in related thiazolo-pyridazines) .
  • Mutagenesis Studies : Introduce mutations (e.g., T790M in EGFR) to test resistance, indicating target specificity .

Methodological Recommendations

  • For Solubility Challenges : Use DMSO:water (1:4) co-solvents for in vitro assays; consider PEGylation for in vivo studies .
  • For Stability Issues : Store at -20°C under argon; monitor degradation via HPLC (retention time shifts >0.5 min indicate instability) .

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